N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 510735-33-8
VCID: VC0473201
InChI: InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17(22)19-18-21-20-16(24-18)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
SMILES: CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

CAS No.: 510735-33-8

Main Products

VCID: VC0473201

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.4g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide - 510735-33-8

CAS No. 510735-33-8
Product Name N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Molecular Formula C18H17N3O2S
Molecular Weight 339.4g/mol
IUPAC Name N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Standard InChI InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17(22)19-18-21-20-16(24-18)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Standard InChIKey HRVQYEXUXCTFLL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Solubility 1.9 [ug/mL]
PubChem Compound 777611
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator